molecular formula C12H11ClN2O2 B14564034 N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-29-9

N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14564034
CAS No.: 62004-29-9
M. Wt: 250.68 g/mol
InChI Key: QHTCEJLIIFIRQW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a hydroxybutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with a suitable cyano and hydroxybutenamide precursor under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62004-29-9

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)5-11(7)15-12(17)10(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17)

InChI Key

QHTCEJLIIFIRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=C(C)O)C#N

Origin of Product

United States

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